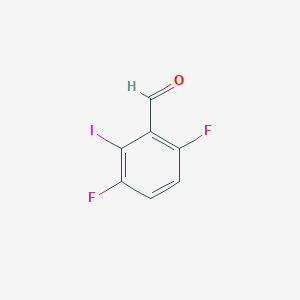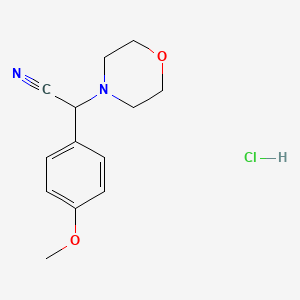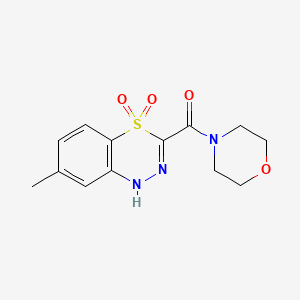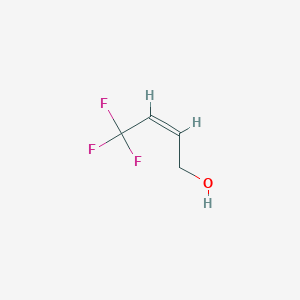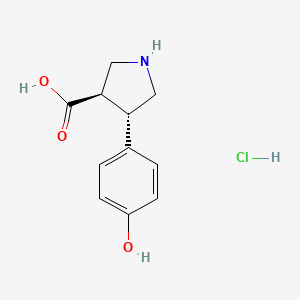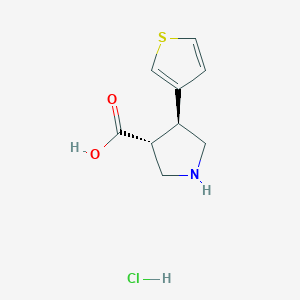![molecular formula C14H14O4S B1425357 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid CAS No. 1274622-84-2](/img/structure/B1425357.png)
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid
Vue d'ensemble
Description
“3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H14O4S and a molecular weight of 278.33 g/mol . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O4S/c1-10-4-2-3-5-11(10)8-19(17)9-12-6-7-18-13(12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) .Applications De Recherche Scientifique
Conversion to Polymers and Fuels
The compound 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid, through its furan derivative base, plays a crucial role in the conversion of plant biomass into valuable chemical feedstocks. Its derivatives, such as 2,5-furandicarboxylic acid, have been extensively researched for their potential in producing sustainable polymers and fuels. These applications offer an alternative to non-renewable hydrocarbon sources, marking a significant step towards greener chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact and Microbial Interactions
The anaerobic oxidation of methane (AOM) with sulfate is another area where furan derivatives have been implicated. This process, crucial for methane sink in marine environments, involves complex microbial communities. The study of these communities and their lipid biomarkers can provide insights into the environmental role of methane and its interactions with microbial life, potentially leading to applications in bioremediation and ecological monitoring (Niemann & Elvert, 2008).
Biocatalyst Inhibition
In biotechnological applications, understanding the inhibitory effects of carboxylic acids, including furan derivatives, on microbial biocatalysts is vital. This knowledge helps in engineering robust microbial strains capable of producing biofuels and chemicals from renewable resources without being inhibited by the product or substrate concentrations (Jarboe, Royce, & Liu, 2013).
Methane Utilization and Greenhouse Gas Mitigation
Methanotrophic bacteria, which utilize methane as their carbon source, present a promising avenue for converting methane into valuable bioproducts, such as single-cell proteins, biopolymers, and other chemicals. This process not only offers a method to mitigate the effects of methane as a potent greenhouse gas but also provides a sustainable pathway for producing a variety of commercial products from methane (Strong, Xie, & Clarke, 2015).
Anticancer Research
In the field of medicinal chemistry, derivatives of cinnamic acid, a related furan compound, have shown significant potential as anticancer agents. This highlights the broad applicability of furan derivatives in drug development and cancer treatment research, demonstrating the versatility and importance of these compounds in both environmental and health-related fields (De, Baltas, & Bedos-Belval, 2011).
Health Implications of Furan Derivatives
The health effects of furan fatty acids, which are closely related to 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid, have been extensively studied. These compounds exhibit both antioxidant and anti-inflammatory activities, although their impact on diseases such as diabetes and renal health remains controversial. Such studies contribute to our understanding of the nutritional and therapeutic value of furan derivatives (Xu et al., 2017).
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methylsulfinylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-10-4-2-3-5-11(10)8-19(17)9-12-6-7-18-13(12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCVGJXNRNWWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)CC2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



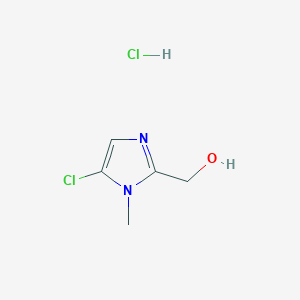
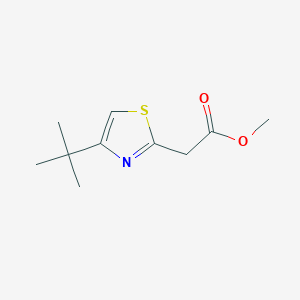
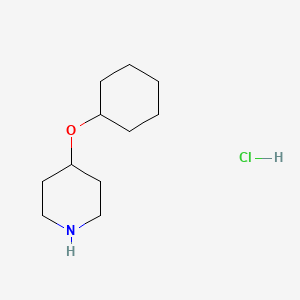
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)
